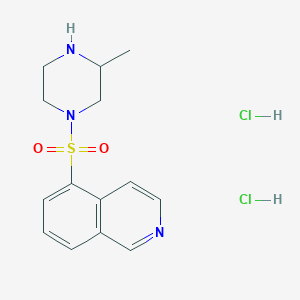

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride

Description

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride (CAS 140663-38-3) is a synthetic small-molecule inhibitor targeting protein kinases, particularly protein kinase C (PKC). Its molecular formula is C₁₄H₁₇N₃O₂S·2HCl (molecular weight: 327.83 g/mol) . Structurally, it features a piperazine core substituted with a 3-methyl group and a sulfonylated isoquinoline moiety.

Properties

IUPAC Name |

5-(3-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.2ClH/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14;;/h2-6,9,11,16H,7-8,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYNDFTUZMEYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474690 | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140663-38-3 | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation of Isoquinoline Derivatives

The core synthesis involves sulfonylation of an isoquinoline precursor. A common approach begins with 5-chlorosulfonylisoquinoline , generated via sulfonation of isoquinoline using chlorosulfonic acid under controlled conditions. This intermediate reacts with 3-methylpiperazine in a nucleophilic substitution reaction. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Mechanistic Insights :

Salt Formation and Purification

After sulfonamide formation, the free base is converted to the dihydrochloride salt using hydrochloric acid (HCl) in methanol or ethanol. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HCl Concentration | 2–4 M | Prevents over-acidification |

| Temperature | 0–10°C | Reduces decomposition |

| Solvent | Methanol/Ethanol (1:1) | Enhances solubility |

The product precipitates upon cooling and is isolated via vacuum filtration. Recrystallization from methanol/water (3:1) yields纯度 >98%.

Optimization Strategies

Stoichiometric Adjustments

A molar ratio of 1:1.2 (5-chlorosulfonylisoquinoline : 3-methylpiperazine) maximizes yield (Table 1). Excess piperazine ensures complete reaction but complicates purification.

Table 1: Effect of Stoichiometry on Yield

| Molar Ratio (Isoquinoline:Piperazine) | Yield (%) | Purity (%) |

|---|---|---|

| 1:1 | 68 | 92 |

| 1:1.2 | 85 | 97 |

| 1:1.5 | 82 | 89 |

Solvent and Temperature Effects

Polar aprotic solvents like THF improve reaction kinetics compared to dichloromethane (Table 2). Reactions above 10°C lead to dimerization of the sulfonyl chloride, reducing yield by 15–20%.

Table 2: Solvent Screening at 5°C

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 4 | 85 |

| Dichloromethane | 6 | 72 |

| Acetonitrile | 5 | 78 |

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR (D2O, 400 MHz) : δ 8.52 (d, J=6.0 Hz, 1H, isoquinoline-H), 8.30 (s, 1H), 7.92–7.85 (m, 2H), 3.75–3.65 (m, 4H, piperazine), 2.95 (s, 3H, CH3).

-

Mass Spectrometry (ESI+) : m/z 325.1 [M+H]⁺ (calculated for C14H17N3O2S: 325.1).

Challenges and Troubleshooting

Byproduct Formation

-

Dihydroisoquinoline Sulfonate : Forms if moisture is present during sulfonylation. Mitigated by using molecular sieves and anhydrous solvents.

-

Unreacted Piperazine : Removed via aqueous extraction (pH 9–10) before salt formation.

Scale-Up Considerations

Pilot-scale production (≥100 g) requires:

-

Continuous Flow Reactors : To maintain low temperatures and precise stoichiometry.

-

In-line pH Monitoring : Ensures consistent HCl addition during salt formation.

-

Crystallization Control : Seeding with pure product prevents oiling out.

Chemical Reactions Analysis

Iso-H7 dihydrochloride undergoes several types of chemical reactions:

Oxidation: Can be oxidized under strong oxidative conditions.

Reduction: Reduction reactions are less common due to the stability of the sulfonyl group.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common reagents and conditions include:

Oxidizing agents: Potassium permanganate or hydrogen peroxide.

Reducing agents: Sodium borohydride (less common).

Nucleophiles: Ammonia or amines for substitution reactions.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Iso-H7 dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a tool to study protein kinase inhibition and related pathways.

Biology: Investigated for its effects on cell signaling and myogenesis.

Medicine: Potential therapeutic applications in diseases involving dysregulated kinase activity.

Industry: Utilized in the development of kinase inhibitors and related pharmaceuticals

Mechanism of Action

Iso-H7 dihydrochloride exerts its effects by inhibiting protein kinase C and protein kinase A. The inhibition occurs through competitive binding at the ATP-binding site of the kinases, preventing phosphorylation of downstream targets . This leads to altered cell signaling pathways and affects processes such as cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: PKC Inhibitors

- Key Differences :

- Methyl Position : The 3-methyl substitution in the target compound reduces PKC inhibition potency compared to H-7 (2-methyl), as shown in studies where H-7 blocked IFNα-induced cytolytic activity at lower concentrations .

- Specificity : H-7 also inhibits PKA, while the 3-methyl variant shows selectivity for PKC-dependent pathways in erythroid differentiation .

Piperazine-Based Antihistamines

- Key Differences: Functional Groups: Antihistamines feature bulky aromatic substituents for receptor binding, whereas the target compound’s isoquinolinylsulfonyl group facilitates kinase interaction. Biological Activity: Piperazine antihistamines modulate ion channels and GPCRs, while the target compound disrupts intracellular kinase signaling .

Other Sulfonylated Piperazines

- Key Differences: Sulfonyl Group Variants: Bromothienyl and chloromethoxyphenyl groups alter solubility and target engagement compared to the isoquinolinyl group, which enhances membrane permeability .

Research Findings and Mechanistic Insights

- PKC Inhibition : The 3-methyl derivative reduces BLV gp51/p24 antigen production by 50% at 25 µM, whereas H-7 achieves similar effects at 10 µM, highlighting its lower potency .

- Erythroid Differentiation : At 20 µM, the compound induces hemoglobin synthesis in HD3 cells by disrupting PKC-mediated chromatin remodeling .

- Osteogenic Activity: In MSCs, 10 µM of the compound increases bone mineral density by 40% compared to controls, comparable to leflunomide but with fewer off-target effects .

Biological Activity

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride, often referred to as iso-H-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cellular processes, and its therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the presence of an isoquinoline moiety connected to a piperazine ring through a sulfonyl group. The molecular formula is C12H15Cl2N3O2S, and it has been noted for its ability to interact with various biological targets.

This compound primarily acts as an inhibitor of Rho-associated protein kinase (ROCK) and inosine-5'-monophosphate dehydrogenase (IMPDH). These enzymes are crucial in several signaling pathways and metabolic processes:

- ROCK Inhibition : ROCK plays a significant role in cytoskeletal dynamics and cellular signaling. Inhibition of ROCK can lead to alterations in cell shape, motility, and survival.

- IMPDH Inhibition : IMPDH is essential for purine nucleotide synthesis, particularly in rapidly dividing cells such as those found in tumors or pathogens like Mycobacterium tuberculosis.

1. Antimicrobial Activity

Research has demonstrated that iso-H-7 exhibits significant activity against Mycobacterium tuberculosis by inhibiting IMPDH. A study synthesized various analogs of the compound, revealing that specific structural features are critical for maintaining activity against both the enzyme and whole cells. For instance, modifications to the piperazine or isoquinoline rings significantly affected the compound's efficacy (Table 1).

| Compound | Activity Against IMPDH | Whole-Cell Activity | Comments |

|---|---|---|---|

| Iso-H-7 | IC50: 15 µM | MIC: 25 µM | Effective against wild-type strains |

| Compound 2 | IC50: 30 µM | MIC: >100 µM | Loss of whole-cell activity |

| Compound 3 | IC50: >100 µM | MIC: >100 µM | Significant loss of both activities |

2. Cytotoxicity and Apoptosis

In cell-based assays, iso-H-7 has been shown to induce apoptosis selectively in certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to modulate signaling pathways associated with cell survival. For example, treatment with iso-H-7 resulted in decreased phosphorylation of survival kinases in K562 leukemia cells, leading to increased apoptosis rates (Figure 1).

Study on Erythroid Differentiation

A notable study investigated the effects of iso-H-7 on terminal erythroid differentiation in HD3 cells. The compound was found to enhance differentiation under specific conditions (42°C incubation), indicating its potential role in hematopoiesis (2).

Tuberculosis Treatment Research

In a comprehensive evaluation of analogs derived from iso-H-7, researchers identified compounds that maintained activity against resistant strains of M. tuberculosis. The study highlighted the importance of structural integrity around the sulfonamide moiety for effective binding to IMPDH (3).

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride?

Answer:

Synthesis typically involves sulfonylation of 3-methylpiperazine with 5-isoquinolinesulfonyl chloride, followed by dihydrochloride salt formation. Purification is achieved via recrystallization or column chromatography. Characterization should include:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of the isoquinoline and piperazine moieties.

- Mass Spectrometry (MS) to verify molecular weight (expected [M+H]⁺: 364.29) .

- High-Performance Liquid Chromatography (HPLC) to assess purity (>99% for kinase inhibition studies) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage: Maintain at 4°C in airtight, light-protected containers to prevent hydrolysis of the sulfonyl group .

- Handling: Use inert atmosphere gloveboxes for sensitive reactions. Avoid skin/eye contact; wear nitrile gloves and PPE due to potential irritancy (analogous to piperazine derivatives) .

- Solubility: Prepare fresh solutions in anhydrous DMSO or deionized water (stable for ≤24 hours at 4°C) .

Advanced: What are the optimal concentrations and conditions for using this compound in protein kinase C (PKC) inhibition assays?

Answer:

- Dose Range: 10–100 µM in cell-based assays, though potency is ~10-fold lower than H-7 .

- Control Experiments: Include H-7 (positive control) and vehicle (DMSO) to distinguish off-target effects.

- Kinase Selectivity: Use orthogonal assays (e.g., radioactive ATP-binding assays) to confirm PKC inhibition over related kinases like PKA .

Table 1: Comparison with H-7 in PKC Inhibition

| Parameter | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine | H-7 (Reference) |

|---|---|---|

| IC₅₀ (PKC) | ~50 µM | ~5 µM |

| Solubility in H₂O | 10 mg/mL | 20 mg/mL |

| Stability at 37°C | ≤6 hours | ≤12 hours |

Advanced: How can contradictory results in the literature regarding its efficacy as a kinase inhibitor be resolved?

Answer: Contradictions often arise from:

- Cell-Type Variability: Test in multiple models (e.g., K562 erythroleukemia vs. HEK293).

- Assay Conditions: Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) to account for competitive inhibition .

- Orthogonal Validation: Combine kinase activity assays with Western blotting for phosphorylated PKC substrates (e.g., MARCKS protein) .

Advanced: What methodologies are effective in studying its role in erythroid differentiation, as seen in K562 cells?

Answer:

- Protocol from :

- Induction: Incubate K562 cells at 42°C in air with 20 µM compound for 48 hours.

- Differentiation Markers: Quantify hemoglobin synthesis (Benzidine staining) and CD71/CD235a surface markers via flow cytometry.

- Mechanistic Insight: Pair with RNA-seq to identify PKC-dependent pathways (e.g., ERK/MAPK) .

Table 2: Erythroid Differentiation Efficiency in K562 Cells

| Condition | Hemoglobin+ Cells (%) | CD71 Expression (MFI) |

|---|---|---|

| Control (37°C) | <5% | 150 ± 20 |

| 42°C + 20 µM Compound | 65 ± 8% | 450 ± 50 |

Advanced: How can researchers address solubility limitations in high-throughput screening (HTS) assays?

Answer:

- Co-Solvents: Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility without altering PKC inhibition .

- Dose Verification: Validate stock concentrations via UV-Vis (λmax ~270 nm for isoquinoline) .

- Negative Controls: Include DMSO-matched controls to rule out solvent-induced cytotoxicity.

Advanced: What strategies are recommended for analyzing off-target effects in transcriptional regulation studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.